molecular formula C22H28N4O3S2 B11140140 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140140
M. Wt: 460.6 g/mol
InChI Key: XSKCNZCJLYICRP-ICFOKQHNSA-N
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Description

2-(Dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone moiety. Key structural features include:

  • A dipropylamino group at position 2 on the pyrido-pyrimidinone ring.
  • A (Z)-configured methylene bridge linking the pyrido-pyrimidinone core to a 3-(3-methoxypropyl)-substituted thiazolidinone ring.
  • Thioxo and oxo groups at positions 2 and 4 of the thiazolidinone, respectively .

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-4-10-24(11-5-2)19-16(20(27)25-12-7-6-9-18(25)23-19)15-17-21(28)26(22(30)31-17)13-8-14-29-3/h6-7,9,12,15H,4-5,8,10-11,13-14H2,1-3H3/b17-15-

InChI Key

XSKCNZCJLYICRP-ICFOKQHNSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds . For the target compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as the precursor. This intermediate is prepared by reacting 2-amino-3-hydroxypyridine with ethyl acetoacetate in glacial acetic acid under reflux, followed by chlorination using phosphorus oxychloride (POCl₃) at 80–90°C .

Key modifications include:

  • Formylation : Introduction of a formyl group at position 3 is achieved via Vilsmeier-Haack reaction using dimethylformamide (DMF) and POCl₃ at 0–5°C, yielding 3-formyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Amination : The chloroethyl side chain undergoes nucleophilic substitution with dipropylamine in acetonitrile under reflux (12–15 hours) using potassium carbonate (K₂CO₃) as a base, producing 3-(dipropylaminoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Construction of the Thiazolidin-4-One Moiety

The thiazolidin-4-one ring is synthesized through cyclization of 3-methoxypropyl isothiocyanate with malonic acid derivatives. A two-step protocol is employed:

  • Formation of Thiourea Intermediate : 3-Methoxypropylamine reacts with carbon disulfide (CS₂) in aqueous NaOH to form 3-methoxypropyl thiourea .

  • Cyclization : The thiourea undergoes cyclocondensation with ethyl chloroacetate in ethanol under reflux (6–8 hours), yielding 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one .

Critical parameters include maintaining a nitrogen atmosphere to prevent oxidation and using excess ethyl chloroacetate (1.2 equivalents) to drive the reaction to completion .

Knoevenagel Condensation for Methylene Bridge Formation

The Z-configured methylene bridge linking the pyrido-pyrimidinone and thiazolidinone rings is formed via Knoevenagel condensation. 3-Formyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in glacial acetic acid with sodium acetate (NaOAc) as a catalyst .

Optimized Conditions :

  • Molar Ratio : 1:1.1 (aldehyde:thiazolidinone)

  • Temperature : 80–85°C

  • Reaction Time : 10–12 hours

  • Stereochemical Control : The Z-configuration is favored by steric hindrance from the 3-methoxypropyl group, as confirmed by NOESY NMR .

The product, 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , is isolated via vacuum filtration and washed with cold ethanol (yield: 65–70%) .

Introduction of the Dipropylamino Group

The final step involves alkylation of the pyrido-pyrimidinone’s aminoethyl side chain. 3-(Dipropylaminoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with methyl iodide (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 50°C for 6 hours .

Purification :

  • Liquid-Liquid Extraction : The crude product is partitioned between dichloromethane (DCM) and 2N HCl. The organic layer is discarded, and the aqueous phase is basified with NaOH (pH 12–13) .

  • Crystallization : The free base precipitates and is recrystallized from ethanol/water (3:1) to yield the final compound (purity >98% by HPLC) .

Analytical Data and Characterization

Spectroscopic Validation :

  • IR (KBr) : 1672 cm⁻¹ (C=O, pyrimidinone), 1645 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (d, J = 7.1 Hz, 1H, C6-H), 7.87 (s, 1H, CH=), 4.12 (t, J = 6.6 Hz, 2H, N-CH₂), 3.48 (t, J = 6.2 Hz, 2H, OCH₂), 3.31 (s, 3H, OCH₃), 2.89–2.84 (m, 4H, N(CH₂CH₂CH₃)₂), 1.79 (s, 3H, CH₃) .

  • HRMS (ESI) : m/z calc. for C₂₃H₃₀N₄O₃S₂ [M+H]⁺: 497.1784; found: 497.1786 .

X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the exocyclic double bond and planar geometry of the pyrido-pyrimidinone core .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Knoevenagel Condensation7098.5Stereoselectivity for Z-isomerRequires excess acetic acid
Nucleophilic Substitution8597.2High functional group toleranceProlonged reaction time (12–15 h)
Thiourea Cyclization6596.8Scalable for industrial productionLow atom economy

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the following adjustments are recommended:

  • Catalyst Recycling : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve reaction rates in chlorination steps .

  • Solvent Recovery : Ethanol and DCM are distilled and reused to reduce costs.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce reduced thiazolidinone derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. Studies have shown that modifications to the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineInhibition (%)
Thiazolidinone DerivativeMOLT-4 (Leukemia)84.19
Thiazolidinone DerivativeSF-295 (CNS Cancer)72.11

These results suggest that compounds containing the thiazolidinone nucleus may inhibit cell proliferation and induce apoptosis through various signaling pathways, making them promising candidates for anticancer therapy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyridopyrimidines, including derivatives of this compound, have demonstrated activity against various pathogens. The thiazolidinone structure is particularly relevant in developing new antimicrobial agents due to its ability to disrupt bacterial cell processes .

Diabetes Management

Compounds similar to 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have shown promise in the management of diabetes. The thiazolidinone moiety is known for its insulin-sensitizing effects, which can help regulate blood sugar levels .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are recognized for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds in various applications:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of thiazolidinone derivatives that exhibited potent anticancer activity against different cell lines .
  • Antimicrobial Studies : Research documented in Pharmaceutical Biology demonstrated the effectiveness of pyridopyrimidine derivatives against resistant strains of bacteria, underscoring their potential as new antimicrobial agents .
  • Diabetes Research : Investigations into the pharmacological effects of thiazolidinones have shown their role in enhancing insulin sensitivity and glucose uptake in diabetic models .

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[1,2-a]Pyrimidin-4-One Family

Compound B :

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Ethylamino group replaces dipropylamino at position 2. Allyl group substitutes the 3-methoxypropyl on the thiazolidinone ring.
  • The allyl group introduces unsaturation, which could influence metabolic stability or reactivity .
Compound C :

2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Benzodioxol and piperazine groups replace the thiazolidinone and dipropylamino moieties.
  • Implications :
    • The piperazine group, common in CNS-active drugs, suggests divergent bioactivity compared to Compound A.
    • Loss of the thioxo group may reduce interactions with sulfur-binding enzymes .

Thiazolidinone-Containing Analogues

Compound D :

6-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Key Differences: Pyrazolo-pyrimidine core instead of pyrido-pyrimidinone. Phenyl substituents at positions 1 and 3.
  • Bioactivity: Demonstrated COX-2 selectivity and anti-inflammatory activity in murine models, highlighting the role of the thioxo-thiazolidinone moiety in enzyme inhibition .

Structural Analysis via NMR

Evidence from NMR studies of related compounds (e.g., rapamycin analogs) reveals that substituents in positions 29–36 and 39–44 (equivalent to regions near the thiazolidinone and pyrido rings in Compound A) significantly alter chemical shifts. For example:

  • Region A (positions 39–44) : Substituents like 3-methoxypropyl in Compound A may cause downfield shifts due to electron-withdrawing effects.
  • Region B (positions 29–36): The dipropylamino group could shield adjacent protons, leading to upfield shifts .

Physicochemical and Metabolic Considerations

  • Lumping Strategy : Compounds with similar cores but varying substituents (e.g., methoxypropyl vs. allyl) may exhibit shared properties (e.g., logP, solubility) but differ in metabolic pathways. For instance:
    • The 3-methoxypropyl group in Compound A could enhance hydrophilicity compared to the allyl group in Compound B.
    • The thioxo group in Compound A may increase susceptibility to glutathione conjugation, a common detoxification mechanism .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituent at Position 2 Thiazolidinone Substituent Key Bioactivity/Properties
A Pyrido[1,2-a]pyrimidin-4-one Dipropylamino 3-(3-Methoxypropyl) Potential enzyme inhibition*
B Pyrido[1,2-a]pyrimidin-4-one Ethylamino Allyl Improved solubility (inferred)
D Pyrazolo[3,4-d]pyrimidine Phenyl 4-Oxo-2-thioxo-thiazolidine COX-2 inhibition (IC50 ~ 0.1 µM)

*Inferred from structural analogs in .

Biological Activity

The compound 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Pyrido[1,2-a]pyrimidin-4-one core : This bicyclic structure is known for various biological activities.
  • Thiazolidine moiety : Associated with anti-inflammatory and antidiabetic effects.
  • Dipropylamino group : Typically enhances lipophilicity and may influence receptor binding.

Anticonvulsant Activity

Research has indicated that compounds similar to the target molecule exhibit anticonvulsant properties. Studies have shown that certain derivatives can modulate neuronal voltage-sensitive sodium channels, which are crucial in seizure activity. For instance, a study demonstrated that specific analogs showed significant protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDose (mg/kg)MES Test Result
Compound A100Active
Compound B300Active
Compound C100Inactive

Antiviral Activity

Recent studies have explored the antiviral potential of similar thiazolidine derivatives against viral pathogens like SARS-CoV-2. The inhibition of RNA-dependent RNA polymerase (RdRp) has been a focal point. Some derivatives showed promising results with low effective concentration (EC50) values, suggesting that modifications to the thiazolidine structure could enhance antiviral efficacy .

Table 2: Antiviral Activity Against SARS-CoV-2

Compound IDEC50 (μM)CC50 (μM)Selectivity Index
Compound X1.41>100>70.92
Compound Y1.7075.52>44.41

The proposed mechanisms for the biological activities of this compound include:

  • Modulation of Ion Channels : Similar compounds have been shown to bind to sodium channels, altering neuronal excitability and potentially reducing seizure activity.
  • Inhibition of Viral Replication : The structural components may interfere with viral polymerase enzymes, thereby inhibiting replication.

Study on Anticonvulsant Properties

In a controlled study involving various analogs of the pyrido[1,2-a]pyrimidin-4-one scaffold, researchers administered different doses to assess anticonvulsant efficacy. The study concluded that modifications to the thiazolidine component significantly influenced the anticonvulsant activity observed in the MES model .

Research on Antiviral Efficacy

A recent investigation into a library of thiazolidine derivatives revealed that specific modifications led to enhanced inhibition of SARS-CoV-2 RdRp. The most effective compounds demonstrated both low cytotoxicity and high selectivity, making them suitable candidates for further development .

Q & A

Q. Table 1: Comparative Bioactivity of Thiazolidinone-Pyrimidine Derivatives

Compound SubstituentsBiological Activity (IC₅₀/MIC)Target ProteinReference
3-Methoxypropyl, Z-configuration12 µM (Anticancer)Topoisomerase II
3-Ethyl, E-configuration45 µM (Anticancer)Topoisomerase II
2-Thioxo, 4-oxo thiazolidinone8 µg/mL (Antimicrobial)E. coli DNA Gyrase

Q. Table 2: Optimization of Synthesis Parameters via DoE

VariableOptimal RangeImpact on Yield
Temperature70–75°C+25%
Solvent (EtOH:DMF)3:1 v/v+18%
Catalyst (Pd/C) Loading5 mol%+15%

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